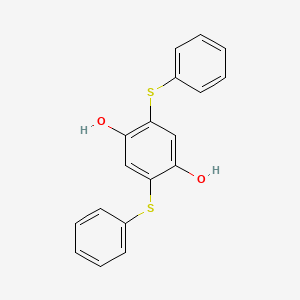
1,4-Benzenediol, 2,5-bis(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediol, 2,5-bis(phenylthio)- is an organic compound with the molecular formula C18H14O2S2 It is a derivative of hydroquinone, where two phenylthio groups are substituted at the 2 and 5 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,5-bis(phenylthio)- typically involves the reaction of hydroquinone with thiophenol in the presence of a catalyst. One common method is the nucleophilic aromatic substitution reaction, where hydroquinone reacts with thiophenol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 1,4-Benzenediol, 2,5-bis(phenylthio)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1,4-Benzenediol, 2,5-bis(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Benzenediol, 2,5-bis(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1,4-Benzenediol, 2,5-bis(phenylthio)- involves its interaction with various molecular targets. The phenylthio groups can participate in redox reactions, influencing the compound’s antioxidant properties. The compound can also interact with enzymes and proteins, potentially affecting biological pathways and cellular functions.
類似化合物との比較
Similar Compounds
Hydroquinone: The parent compound with two hydroxyl groups on the benzene ring.
1,4-Benzenediol, 2,5-dimethyl-: A derivative with methyl groups instead of phenylthio groups.
1,4-Benzenediol, 2,5-di-tert-butyl-: Another derivative with tert-butyl groups.
Uniqueness
1,4-Benzenediol, 2,5-bis(phenylthio)- is unique due to the presence of phenylthio groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
80632-58-2 |
|---|---|
分子式 |
C18H14O2S2 |
分子量 |
326.4 g/mol |
IUPAC名 |
2,5-bis(phenylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C18H14O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12,19-20H |
InChIキー |
KGWYRMCGQUFPFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC(=C(C=C2O)SC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


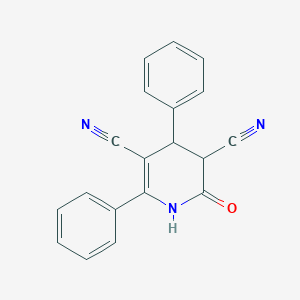
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)


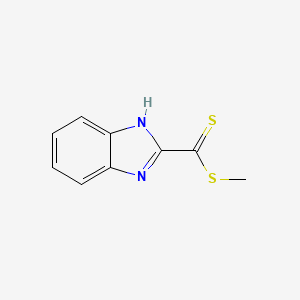


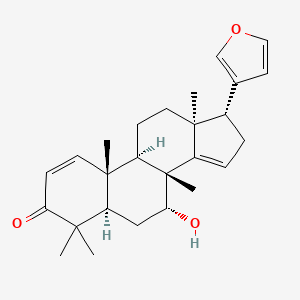
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
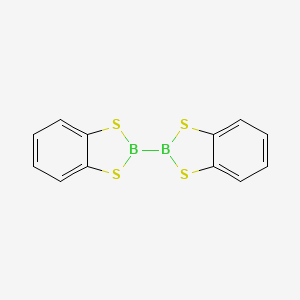
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
